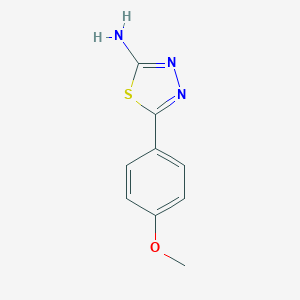

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBCFMCQLVRXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351161 | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-25-1 | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure in drug design, exhibiting a wide range of pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies, the underlying chemical principles, and a detailed, field-proven experimental protocol. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a cornerstone in the development of novel therapeutic agents. Its aromatic nature and ability to participate in hydrogen bonding have made it a key pharmacophore in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Specifically, 2-amino-5-substituted-1,3,4-thiadiazoles are a class of compounds that have garnered considerable attention.[3] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, such as potent and selective human adenosine A3 receptor antagonists and anticonvulsant agents.[4] The methoxy group on the phenyl ring can also be a key feature for modulating the electronic and pharmacokinetic properties of the final drug candidates.

This guide will focus on the most common and efficient method for synthesizing this valuable compound: the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid derivative.

The Core Synthesis: Mechanism and Strategy

The most widely employed and efficient route for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with an appropriate carboxylic acid.[3][5] This reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[5][6]

The proposed mechanism for this transformation begins with a nucleophilic attack by the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid.[3] This is followed by a series of steps involving dehydration and intramolecular cyclization, ultimately leading to the formation of the stable 1,3,4-thiadiazole ring. The use of a strong acid protonates the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Below is a diagram illustrating the proposed reaction mechanism:

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Methoxybenzoic acid | 152.15 | 5.18 g | 0.034 mol |

| Thiosemicarbazide | 91.13 | 3.10 g | 0.034 mol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 10 mL | - |

| 50% Sodium Hydroxide (NaOH) solution | 40.00 | As needed | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

| Distilled Water | 18.02 | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware

Synthetic Procedure

The overall workflow for the synthesis is depicted in the following diagram:

Caption: A step-by-step workflow for the synthesis of the target compound.

-

Reaction Setup: In a 100 mL round-bottom flask, combine p-methoxybenzoic acid (5.18 g, 0.034 mol) and phosphorus oxychloride (10 mL). Stir the mixture at room temperature for 20 minutes.[7]

-

Addition of Thiosemicarbazide: To the stirred mixture, carefully add thiosemicarbazide (3.10 g, 0.034 mol) in portions.

-

Cyclization Reaction: Heat the resulting mixture to 80-90°C and maintain this temperature with vigorous stirring for one hour.[7]

-

Hydrolysis: After one hour, cool the reaction mixture in an ice bath. Carefully and slowly add 40 mL of water. An exothermic reaction will occur. Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[4][7]

-

Neutralization and Precipitation: After reflux, cool the mixture to room temperature. Adjust the pH of the solution to approximately 8 by the dropwise addition of a 50% sodium hydroxide solution. A precipitate will form.[4][7]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with cold distilled water.

-

Purification: Recrystallize the crude product from ethanol to afford the pure this compound as yellow crystals.[4]

-

Drying: Dry the purified crystals in a vacuum oven.

Expected Yield and Physical Properties

Characterization and Validation

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound are as follows:

-

¹H NMR (DMSO-d₆) δ: 3.80 (s, 3H, -OCH₃), 7.01-7.03 (m, 2H, Ar-H), 7.23 (s, 2H, -NH₂), 7.67-7.69 (m, 2H, Ar-H).[4]

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

-

ESI-MS m/z: 208.2 [M+H]⁺.[4]

-

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling phosphorus oxychloride, which is corrosive and reacts violently with water.

-

Thiosemicarbazide: Thiosemicarbazide is toxic if swallowed and can cause skin and eye irritation.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[8]

-

Phosphorus Oxychloride: This reagent is highly corrosive and lachrymatory. Handle with extreme care and avoid contact with moisture.

-

Sodium Hydroxide: A 50% solution of sodium hydroxide is highly corrosive and can cause severe burns. Handle with appropriate care.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound, a key building block in medicinal chemistry. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol and safety precautions, researchers can confidently and safely produce this valuable compound for further investigation and application in drug discovery and development.

References

- Alves, C. K. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 29(9), 1838-1863.

- Yang, S.-J., et al. (2015). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 80(1), 493-501.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Pop, I. O., et al. (2014). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 19(11), 17697-17713.

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.

- Kumar, S., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 92-98.

- ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole.

- Singh, S., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thiosemicarbazide.

- Google Patents. (2016). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Głowacka, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031.

- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.

- El-Sayed, W. A., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Medicinal Chemistry Research, 26(10), 2379-2391.

- ChemSynthesis. (n.d.). This compound.

- Loba Chemie. (2025). THIOSEMICARBAZIDE FOR SYNTHESIS Safety Data Sheet.

- El-Gohary, N. S. M., & Shaaban, M. R. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 136.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 692882, this compound.

- Gümüş, M., & Özden, S. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2855.

- Siwek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.

- Siwek, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.

- Al-bayati, R. I. H., & Hussein, M. A. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 332-340.

- PubChemLite. (n.d.). This compound.

- Bakulev, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202.

- Kumar, A., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 629-635.

- Patel, N. B., & Shaikh, F. M. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Journal of Saudi Chemical Society, 16(4), 433-441.

- El-Daly, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(11), 2848.

- Google Patents. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- Hammer, S. C., et al. (2019). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 141(42), 16583-16588.

- ResearchGate. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.

- Mary, Y. S., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30041-30053.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

chemical properties of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities upon its derivatives.[1] This guide focuses on 2-amino-5-(p-anisyl)-1,3,4-thiadiazole, a specific analog bearing a p-methoxyphenyl (anisyl) substituent. We will dissect its core chemical properties, from synthesis and structural characterization to reactivity and biological potential. This document serves as a technical resource, synthesizing data from established literature to provide a comprehensive understanding of this compound's chemistry, laying the groundwork for its application in research and drug development.

Synthesis and Mechanistic Rationale

The predominant and most efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclocondensation of a carboxylic acid with thiosemicarbazide.[2][3] For the title compound, this involves the reaction of 4-methoxybenzoic acid (anisic acid) with thiosemicarbazide.

The choice of catalyst is critical for driving the reaction, which involves two key dehydration steps. Strong dehydrating agents are required. A mixture of sulfuric acid and polyphosphoric acid (PPA) is effective, as is phosphorus pentachloride.[2][3] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the terminal thioamide nitrogen of thiosemicarbazide. A subsequent intramolecular cyclization followed by dehydration yields the stable, aromatic 1,3,4-thiadiazole ring.

Caption: General synthesis workflow for 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.

Experimental Protocol: Synthesis via Acid-Catalyzed Cyclocondensation

This protocol is a representative procedure based on common methods for this class of compounds.

-

Reagent Preparation: In a dry round-bottom flask, combine 4-methoxybenzoic acid (1.0 eq) and thiosemicarbazide (1.0-1.2 eq).

-

Reaction Setup: Carefully add a pre-mixed dehydrating medium, such as a 1:3 (w/w) mixture of concentrated sulfuric acid and polyphosphoric acid, or phosphorus pentachloride (1.0-1.2 eq) under inert atmosphere and with cooling.[2][3]

-

Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 80°C to 120°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slow addition of a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the pH is approximately 8.[2] This step is crucial to precipitate the amine product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or DMF-water mixture, to yield the purified 2-amino-5-(p-anisyl)-1,3,4-thiadiazole.[2]

Structural Elucidation and Physicochemical Properties

The structural identity and purity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole are confirmed through a combination of physical measurements and spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃OS | [4] |

| Molecular Weight | 207.25 g/mol | [4] |

| CAS Number | 1014-25-1 | [4] |

| Appearance | Expected to be a solid (e.g., white, yellow, or brown) | [5][6] |

| Melting Point | ~223-227 °C (Reference to phenyl analog) | [7] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. In a solvent like DMSO-d₆, one would anticipate:

-

A singlet around 3.8 ppm for the three methoxy (-OCH₃) protons.

-

An AA'BB' splitting pattern for the aromatic protons of the p-substituted anisyl ring, typically appearing as two doublets between 7.0 and 8.0 ppm.

-

A broad singlet for the two amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration, often appearing around 7.3 ppm.[8]

-

-

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the structure, showing signals for the two distinct carbons of the thiadiazole ring (C2 and C5, typically >150 ppm) and the carbons of the p-anisyl group, including the methoxy carbon (~55 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational frequencies provide functional group confirmation:

-

N-H Stretching: A pair of bands in the 3100-3300 cm⁻¹ region, characteristic of the primary amino group.[6]

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.

-

C=N Stretching: A strong absorption around 1600-1620 cm⁻¹ corresponding to the C=N bond within the thiadiazole ring.[6]

-

C-O Stretching: A characteristic band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M⁺) at m/z 207, confirming the molecular weight of the compound.

Crystal Structure Insights

X-ray diffraction studies show that these molecules are typically monoclinic and nearly planar.[10] A defining feature in the crystal lattice is the formation of centrosymmetric dimers through intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while one of the ring nitrogen atoms acts as an acceptor (N-H···N). These dimers then arrange into infinite layers.[10]

Caption: Intermolecular hydrogen bonding forming a centrosymmetric dimer.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-amino-5-(p-anisyl)-1,3,4-thiadiazole is dominated by the nucleophilic character of the exocyclic amino group at the C2 position. This functionality serves as a versatile synthetic handle for creating a library of new derivatives, a common strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies.[11] The thiadiazole ring itself is highly stable due to its aromaticity, providing a robust core for chemical modification.[11]

Key reactions involving the amino group include:

-

Schiff Base Formation: Condensation with various aldehydes or ketones yields imines (Schiff bases).

-

Acylation: Reaction with acyl chlorides or anhydrides produces N-acylated derivatives (amides).

-

Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides.

Caption: Key derivatization pathways from the C2-amino group.

Biological Profile and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is considered a "privileged structure" in drug discovery.[12] Its biological activity is often attributed to the presence of the =N-C-S moiety and its role as a bioisostere for other heterocyclic systems like thiazole.[11] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities.

-

Antimicrobial Activity: This is one of the most widely reported activities. Many 2-amino-5-aryl-1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[11][12][13][14] They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger.[11][14]

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 1,3,4-thiadiazole derivatives against various human cancer cell lines.[1][14] The mechanism can involve the inhibition of key enzymes, such as carbonic anhydrases, which are overexpressed in some tumors.[1]

-

Other Activities: The versatility of the thiadiazole ring is further evidenced by reports of anti-inflammatory, anticonvulsant, diuretic, and antitubercular activities in various analogs.[1][5][15]

The p-anisyl group on the C5 position of the thiadiazole ring can modulate these biological activities through its electronic (electron-donating methoxy group) and steric properties, influencing factors like cell permeability, target binding, and metabolic stability.

Conclusion

2-Amino-5-(p-anisyl)-1,3,4-thiadiazole is a synthetically accessible heterocyclic compound with a rich chemical profile. Its structure, characterized by a stable aromatic core and a reactive amino group, makes it an ideal platform for chemical modification. The extensive body of research on related analogs strongly suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. This guide provides the foundational chemical knowledge necessary for researchers to explore and exploit the properties of this promising molecule.

References

- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information.

- Asif, M. (2015). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate.

- Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science.

- Le, V. Q., Le, T. H., Nguyen, T. T. T., Tran, T. D., Vo, D. D., Huynh, T. N. C., & Thai, K. M. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573.

- Öztürk, S., Akkurt, M., Cansız, A., Koparır, M., Şekerci, M., & Heinemann, F. W. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. Acta Crystallographica Section E: Structure Reports Online, 60(6), o820–o821.

- Ishankhodzhaeva, M. M., Kadyrova, Sh. A., Surazhskaya, M. D., Parpiev, N. A., & Koz’min, P. A. (2001). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole. Russian Journal of Organic Chemistry, 37(5), 727–729.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.

- Adnan, S., Jasim, H., & Mohammad, A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- CN103387679A. (2013). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.

- PubChem. (n.d.). 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole. National Center for Biotechnology Information.

- US3887572A. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.

- Pharmaffiliates. (n.d.). 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.

- Abed, A. H., & Al-Masoudi, W. A. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 334-342.

- Matysiak, J. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 21(34), 3947–3963.

- Sharma, S., Sharma, P. C., & Kumar, D. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8710.

- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press.

- Singh, V. P., Singh, P., & Singh, R. K. (2013). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing.

- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Krivoruchko, M. D., & Lesyk, R. B. (2017). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. 2-アミノ-5-フェニル-1,3,4-チアジアゾール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eijbps.com [eijbps.com]

- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Core Compound Profile: Identity and Physicochemical Characteristics

An In-Depth Technical Guide to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS 1014-25-1)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical attributes, synthesis, established biological activities, and the mechanistic underpinnings of its function, providing field-proven insights and protocols for its investigation.

This compound is a substituted aromatic heterocyclic compound. The core of the molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in many pharmacologically active molecules due to its favorable electronic properties, metabolic stability, and ability to engage in various biological interactions.[1] The molecule is further functionalized with a 2-amino group, which can act as a key hydrogen bonding moiety, and a 5-(4-methoxyphenyl) group that enhances lipophilicity and can influence target binding.

Key Physicochemical Data

A fundamental understanding of a compound's physical and chemical properties is a prerequisite for any experimental design, from solubility tests for biological assays to formulation development.

| Property | Value | Source(s) |

| CAS Number | 1014-25-1 | [2][3][4][5][6][7] |

| Molecular Formula | C₉H₉N₃OS | [4][7][8][9] |

| Molecular Weight | 207.25 g/mol | [4][7][8] |

| IUPAC Name | This compound | [3][8] |

| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | [5][9] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 219-220 °C | [2] |

| Purity | Typically >97% | [7] |

Synthesis and Chemical Elucidation

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established in the chemical literature. A robust and common pathway involves the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate. This method is favored for its high yields and the relative availability of starting materials.

Synthetic Workflow

The logical flow from starting materials to the final product is a critical process to understand and control for purity and yield.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes the synthesis via cyclization of a thiosemicarbazide intermediate, a method frequently cited for this class of compounds.[10]

Reagents and Equipment:

-

4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or equivalent

-

Thiosemicarbazide

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Ethanol (for recrystallization)

-

Standard reflux and stirring apparatus, ice bath, filtration equipment

Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)

-

Convert 4-methoxybenzoic acid to its more reactive acyl chloride. To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (1.2 eq) dropwise at 0 °C. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride.

-

In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent.

-

Slowly add the crude 4-methoxybenzoyl chloride to the thiosemicarbazide solution while stirring vigorously at room temperature.

-

Continue stirring for 4-6 hours. The resulting precipitate, 1-(4-methoxybenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and dried.

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary amine of thiosemicarbazide to form a stable amide bond, yielding the thiosemicarbazide intermediate.

Step 2: Acid-Catalyzed Cyclization

-

Carefully and slowly add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) in small portions to an excess of cold (0-5 °C) concentrated sulfuric acid with continuous stirring.

-

Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

-

Pour the reaction mixture carefully onto crushed ice. This will cause the product to precipitate out of the acidic solution.

-

Neutralize the solution to a pH of ~7-8 using a cold, concentrated solution of sodium hydroxide or ammonium hydroxide.

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.

Causality: Concentrated sulfuric acid serves as both a catalyst and a powerful dehydrating agent. It protonates the carbonyl oxygen and the thioamide sulfur, facilitating an intramolecular nucleophilic attack by the terminal nitrogen, followed by dehydration to form the stable, aromatic 1,3,4-thiadiazole ring.

Self-Validating System: The integrity of this protocol is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, matching data available in the literature.[2][10] The melting point should also be sharp and consistent with the reported value (219-220 °C).[2]

Biological Activities and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of compounds with a wide array of biological activities.[11] Derivatives have shown significant potential as antimicrobial, anticancer, and antiviral agents.[1][12]

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad-spectrum antimicrobial properties.[12] They have demonstrated activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[12][13]

-

Proposed Mechanism: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The N-C-S linkage within the thiadiazole ring is considered a key pharmacophore for these activities. The lipophilic nature of the 5-aryl substituent can aid in penetrating the microbial cell wall.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Controls: Include a positive control (microorganism in media, no compound) to confirm growth and a negative control (media only) to check for contamination. A vehicle control (microorganism with DMSO equivalent to the highest concentration used) is critical to rule out solvent toxicity.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is present in numerous compounds investigated for their anticancer properties.[10][14] These compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines.

-

Proposed Mechanism of Action - Carbonic Anhydrase Inhibition: One of the key mechanisms for the anticancer effect of related sulfonamides and heterocyclic compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. By inhibiting these CAs, thiadiazole derivatives can disrupt the tumor's ability to manage its acidic waste, leading to intracellular acidification and apoptosis. The 2-amino-1,3,4-thiadiazole moiety can coordinate with the Zn²⁺ ion in the enzyme's active site.

Caption: Proposed mechanism of anticancer action via CA IX inhibition.

Other Reported Activities

The versatility of this scaffold is further highlighted by its role as a building block or lead compound in developing agents with other therapeutic effects, including:

-

Anticonvulsant and CNS Depressant Activity [2]

-

Adenosine A₃ Receptor Antagonism [2]

-

Antiviral Activity , including against HIV-1[1]

Structure-Activity Relationships and Future Directions

The biological profile of this compound is a direct consequence of its specific structural features.

-

2-Amino Group: Essential for activity, likely acting as a hydrogen bond donor or a metal-coordinating group in enzyme active sites.

-

1,3,4-Thiadiazole Ring: Acts as a rigid scaffold and a bioisostere of other five-membered heterocycles. The sulfur and nitrogen atoms are key for target interaction.

-

5-(4-methoxyphenyl) Group: The methoxy group is an electron-donating substituent that modulates the electronic character of the entire molecule. Its position and the overall lipophilicity of the aryl group are critical for target affinity and pharmacokinetic properties.

Future research should focus on leveraging this foundational knowledge. A logical progression would involve synthesizing analogs by modifying the 5-aryl substituent to probe for enhanced potency and selectivity. Subsequently, promising leads would require thorough in vivo evaluation to establish their pharmacokinetic profiles and efficacy in relevant disease models, paving the way for potential clinical development.

References

- This compound.

- This compound. ChemSynthesis. [Link]

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole.

- Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. [Link]

- Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]

- SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. [Link]

- Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 1014-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 1014-25-1|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. eijbps.com [eijbps.com]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and weight of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-Depth Technical Guide to 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core molecular characteristics, provide a field-proven, step-by-step synthesis protocol with mechanistic insights, detail the analytical methodologies for its structural confirmation, and briefly touch upon its established biological significance. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative and practical resource on this specific thiadiazole derivative.

Introduction and Significance

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of pharmacological activities upon molecules that contain it[1]. This compound (CAS No: 1014-25-1) is a key derivative within this class. Its structure, featuring a methoxy-substituted phenyl ring, an amine group, and the thiadiazole core, makes it a versatile building block for more complex molecules and a pharmacophore with intrinsic biological activity. Notably, it has been identified as a potent and selective human adenosine A3 receptor antagonist and serves as a reactant in the synthesis of novel compounds with anticonvulsant properties[2]. Understanding its fundamental chemistry is therefore crucial for leveraging its potential in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its function. This compound is comprised of a central five-membered 1,3,4-thiadiazole ring. This ring is substituted at the C2 position with an amine group (-NH₂) and at the C5 position with a 4-methoxyphenyl (p-anisyl) group.

The structural and key physicochemical properties are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | ChemicalBook, TCI[2] |

| CAS Number | 1014-25-1 | PubChem[3] |

| Molecular Formula | C₉H₉N₃OS | PubChem, ChemSynthesis[3][4] |

| Molecular Weight | 207.25 g/mol | Pharmaffiliates, Sunway Pharm[5][6] |

| Appearance | White to light yellow crystalline powder | TCI Chemicals |

| Melting Point | 219-220 °C (recrystallized from ethanol) | ChemicalBook[2] |

| SMILES | COC1=CC=C(C=C1)C2=NN=C(S2)N | PubChem[3] |

| InChIKey | UJBCFMCQLVRXBQ-UHFFFAOYSA-N | PubChem[3] |

Below is a logical diagram illustrating the core structural components of the molecule.

Caption: Logical relationship of the molecular moieties.

Synthesis Protocol and Mechanistic Rationale

The most reliable and commonly cited synthesis of this compound involves the acid-catalyzed cyclization of a substituted benzoic acid and thiosemicarbazide[2][7]. This approach is efficient and yields a high-purity product upon recrystallization.

Experimental Protocol

This protocol is adapted from established literature procedures[2].

Reagents and Materials:

-

p-Methoxybenzoic acid (Anisic acid)

-

Thiosemicarbazide (Aminothiourea)

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethanol (for recrystallization)

-

Deionized water

-

Standard reaction glassware, heating mantle, magnetic stirrer, filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-Methoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Cyclization: Carefully add phosphorus oxychloride (POCl₃, approx. 3-4 mL per 25 mmol of acid) to the flask. Causality Note: POCl₃ serves as both the solvent and the dehydrating cyclization agent, facilitating the formation of the thiadiazole ring by removing water.

-

Heating: Stir the mixture vigorously at 75°C for 30 minutes. The reaction is typically rapid under these conditions.

-

Hydrolysis and Quenching: After cooling, cautiously add deionized water (approx. 30 mL) to the reaction mixture. This step hydrolyzes any remaining POCl₃ and prepares the mixture for precipitation. Heat the mixture to reflux for 4 hours to ensure complete reaction and hydrolysis[2].

-

Precipitation: Cool the mixture to room temperature. Adjust the pH to approximately 8 using a 50% NaOH solution. Trustworthiness Check: This neutralization step is critical. The desired product is an amine, which is insoluble in basic aqueous solution, causing it to precipitate out while impurities may remain dissolved.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from hot ethanol to afford the target compound as yellow crystals[2]. The high purity is confirmed by a sharp melting point (219-220 °C)[2].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Analytical Methodologies

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The compound is expected to show a protonated molecular ion peak [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is essential for confirming the proton environment, including the number and arrangement of aromatic protons, the methoxy group, and the amine protons.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. Characteristic vibrational bands for the N-H (amine), C=N (thiadiazole ring), and C-S-C bonds confirm the core structure[1].

Expected Spectroscopic Data

| Technique | Expected Result | Rationale & Source |

| ESI-MS | m/z: 208.2 [M+H]⁺ | Corresponds to the calculated molecular weight (207.25) plus a proton.[2] |

| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 3H, -OCH₃)δ 7.01-7.03 (d, 2H, Ar-H)δ 7.23 (s, 2H, -NH₂)δ 7.67-7.69 (d, 2H, Ar-H) | Confirms the methoxy group, the para-substituted phenyl ring protons, and the amine protons.[2] |

| FT-IR (cm⁻¹) | ~3400-3100 (N-H stretch)~3050-2950 (Aromatic C-H stretch)~1630-1590 (C=N stretch)~850-810 (C-S-C stretch) | These ranges are characteristic of the primary amine, aromatic ring, and thiadiazole core functional groups.[1] |

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural validation.

Conclusion

This compound is a well-characterized compound with a straightforward and robust synthetic pathway. Its molecular weight and structure are readily confirmed through standard analytical techniques, including mass spectrometry and NMR. The validated protocols and clear spectroscopic signatures discussed in this guide provide researchers with the necessary information to confidently synthesize, identify, and utilize this valuable chemical entity in drug discovery and broader chemical research.

References

- This compound - 1014-25-1. ChemSynthesis.

- This compound. PubChem, National Center for Biotechnology Information.

- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole. Pharmaffiliates.

- 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole - CAS:1014-25-1. Sunway Pharm Ltd.

- 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.

- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. PubChem, National Center for Biotechnology Information.

- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Growing Science.

- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.

Sources

- 1. growingscience.com [growingscience.com]

- 2. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE | 1014-25-1 [chemicalbook.com]

- 3. This compound | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole - CAS:1014-25-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. Bot Verification [rasayanjournal.co.in]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Derivatives

Introduction: The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its mesoionic character, allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has rendered 1,3,4-thiadiazole derivatives a subject of intense research, yielding compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, among others.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and evaluation methodologies for this important class of compounds.

The 1,3,4-Thiadiazole Core: A Privileged Structure in Drug Discovery

The significance of the 1,3,4-thiadiazole ring lies in its ability to act as a bioisostere of other key heterocycles, such as pyrimidine, enabling it to interact with biological systems, including processes related to DNA replication.[3][4] The arrangement of heteroatoms in the ring allows for diverse substitution patterns at the 2- and 5-positions, providing a facile means to modulate the physicochemical and pharmacological properties of the resulting derivatives. This structural flexibility is a key reason for the wide range of biological activities observed.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives: A Generalized Protocol

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. The following protocol outlines a generalized procedure that can be adapted based on specific substrates and desired products.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Materials:

-

Appropriate aromatic or aliphatic carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., concentrated sulfuric acid)

-

Appropriate solvent (e.g., dry toluene, dioxane)

-

Sodium bicarbonate or other base for neutralization

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in a minimal amount of an appropriate dry solvent.

-

Addition of Dehydrating Agent: Slowly add the dehydrating agent, such as phosphorus oxychloride (2-3 equivalents), to the reaction mixture under cooling (ice bath) and with constant stirring. The addition should be dropwise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to litmus paper.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2,5-disubstituted 1,3,4-thiadiazole derivative.

-

Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Activity: A Prominent Therapeutic Avenue

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and interference with critical signaling pathways that are dysregulated in cancer.

Mechanism of Anticancer Action

The anticancer effects of 1,3,4-thiadiazole derivatives are attributed to several mechanisms, including:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation. These include carbonic anhydrases, protein kinases (such as tyrosine kinases), and topoisomerases.[2]

-

Interference with Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cell growth, survival, and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.[2]

-

Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death (apoptosis) in cancer cells.[6]

-

Anti-angiogenic Properties: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[2]

Below is a diagram illustrating a simplified overview of the anticancer mechanisms of 1,3,4-thiadiazole derivatives.

Quantitative Data on Anticancer Activity

The anticancer potency of 1,3,4-thiadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [7] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [7] |

| Derivative 1h | SKOV-3 (Ovarian) | 3.58 | [8] |

| Derivative 1l | A549 (Lung) | 2.79 | [8] |

| Derivative 8a | A549 (Lung) | 1.62 | [4][8] |

| Derivative 8d | A549 (Lung) | 2.53 | [4][8] |

| Derivative 8e | A549 (Lung) | 2.62 | [4][8] |

| Derivative 22d | MCF-7 (Breast) | 1.52 | [4] |

| Derivative 22d | HCT-116 (Colon) | 10.3 | [4] |

| Compound 6e | MCF-7 (Breast) | 3.85 | [9] |

| Novel Compound 2g | LoVo (Colon) | 2.44 | [10] |

| Novel Compound 2g | MCF-7 (Breast) | 23.29 | [10] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line in a T-75 flask to 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete culture medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 1,3,4-thiadiazole derivative in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions to the wells in triplicate.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3,4-thiadiazole scaffold is also a prominent feature in compounds with significant antimicrobial activity against a range of bacteria and fungi.[12] The structural diversity of these derivatives allows for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of 1,3,4-thiadiazole derivatives are varied and can include:

-

Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are vital for microbial survival, such as DNA gyrase and other enzymes involved in cell wall synthesis or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and ultimately cell death.

-

Interference with DNA Replication: As bioisosteres of pyrimidine, they can interfere with DNA synthesis and replication processes in microbial cells.[13]

Below is a diagram illustrating a generalized workflow for assessing antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivative 3c | Staphylococcus aureus | 25 | [14] |

| Derivative 3e | Staphylococcus aureus | 25 | [14] |

| Derivative 3f | Staphylococcus aureus | 25 | [14] |

| Derivative 3c | Escherichia coli | 25 | [14] |

| Derivative 3e | Escherichia coli | 25 | [14] |

| Derivative 3f | Escherichia coli | 25 | [14] |

| Derivative 3c | Aspergillus niger | 25 | [14] |

| Derivative 3e | Aspergillus niger | 25 | [14] |

| Derivative 3f | Aspergillus niger | 25 | [14] |

| Compound 4c | Bacillus subtilis | 0.12 | [15] |

| Compound 9a | Bacillus subtilis | 0.12 | [15] |

| Compound 8b | Proteus inconstans | 7.81 | [15] |

| Derivative D4 | Escherichia coli | 1.9 (pMIC) | [16] |

| Derivative D8 | Escherichia coli | 1.9 (pMIC) | [16] |

| Derivative D11 | Escherichia coli | 1.9 (pMIC) | [16] |

| Derivative D4 | Candida albicans | 2.2 (pMIC) | [16] |

| Derivative D8 | Candida albicans | 1.95 (pMIC) | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][17]

Materials:

-

Bacterial or fungal strains of interest

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Micropipettes and sterile tips

-

1,3,4-Thiadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth medium.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard to ensure a standardized inoculum density.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of an agar plate to create a lawn of microbial growth.

-

-

Creation of Wells:

-

Using a sterile cork borer or the wide end of a sterile pipette tip, create uniform wells (typically 6-8 mm in diameter) in the agar.

-

-

Addition of Test Compounds:

-

Carefully add a fixed volume (e.g., 50-100 µL) of the 1,3,4-thiadiazole derivative solution at a known concentration into each well.

-

Similarly, add the positive and negative controls to separate wells.

-

-

Incubation:

-

Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

-

Incubate the plates in an inverted position at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, observe the plates for clear zones of inhibition around the wells where microbial growth has been prevented.

-

Measure the diameter of the zones of inhibition in millimeters (mm).

-

The size of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger zone generally corresponds to greater activity.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, making them promising candidates for the development of new anti-inflammatory drugs.[18]

Mechanism of Anti-inflammatory Action

The primary mechanism by which many 1,3,4-thiadiazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[19][20] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[19]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[21][22][23]

Materials:

-

Rats or mice

-

Carrageenan (1% solution in sterile saline)

-

1,3,4-Thiadiazole derivative suspension/solution

-

Standard anti-inflammatory drug (e.g., indomethacin, diclofenac)

-

Vehicle (e.g., saline, carboxymethyl cellulose solution)

-

Pletysmometer or digital calipers

-

Syringes and needles for administration

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

-

Divide the animals into groups: a control group (vehicle), a standard drug group, and one or more test groups for the 1,3,4-thiadiazole derivative at different doses.

-

-

Compound Administration:

-

Administer the 1,3,4-thiadiazole derivative, standard drug, or vehicle to the respective groups of animals, typically via oral or intraperitoneal injection.

-

-

Induction of Inflammation:

-

After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer or the paw thickness using digital calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point by subtracting the initial paw volume/thickness from the post-injection measurements.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100

-

-

The results will indicate the dose-dependent anti-inflammatory effect of the 1,3,4-thiadiazole derivative.

-

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities of its derivatives underscore their potential for the development of novel therapeutics. Future research in this field will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper understanding of their mechanisms of action at the molecular level. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly play a crucial role in the rational design of the next generation of 1,3,4-thiadiazole-based drugs.

References

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023, April 16). PMC.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS.

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (n.d.). PMC.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI.

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023, July 31). ACS Publications.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.

- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). PMC.

- Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). (n.d.). Organic Chemistry Portal.

- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

- MTT Cell Assay Protocol. (n.d.).

- Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. (2016, November 8). RSC Publishing.

- 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (n.d.). PubMed Central.

- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Publishing.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). RSC Publishing.

- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023, September 8). PubMed.

- Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. (2023, January 23). ResearchGate.

- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.

- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022, March 10). PMC.

- Agar well diffusion assay. (2020, November 1). YouTube.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023, April 16). Semantic Scholar.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021, July 28). ACS Publications.

- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). PMC.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.).

- Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles as Anti-inflammatory and Analgesic Agents. (n.d.).

- Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][2][4]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018, September 21). PubMed.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.).

- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018, September 21). Neliti.

- Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs.

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.

- 9: The design of the new 1,3,4-thiadiazole COX-2 inhibitor candidate. (n.d.). ResearchGate.

- (PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (n.d.). ResearchGate.

- Determination Of MIC By Agar Diffusion Method. (2021, May 3). YouTube.

- Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2023, August 6). ResearchGate.

- Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments.

- Design, synthesis and antiinflammatory activity of some 1,3,4-oxadiazole derivatives. (n.d.).

- New 1,3,4-Thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience.

- New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.).

Sources

- 1. hereditybio.in [hereditybio.in]

- 2. bepls.com [bepls.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. media.neliti.com [media.neliti.com]

- 15. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistnotes.com [chemistnotes.com]

- 18. thaiscience.info [thaiscience.info]

- 19. blogs.rsc.org [blogs.rsc.org]

- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. inotiv.com [inotiv.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the pharmacologically significant scaffold, 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃OS). As a key intermediate and active molecule in medicinal chemistry, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[1][2] This document offers a detailed examination of its Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. The causality behind experimental observations is explained, providing field-proven insights into the interpretation of the spectral data.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The title compound, this compound, incorporates this versatile core functionalized with an electron-donating methoxyphenyl group and a primary amine. These features make it a valuable building block for the synthesis of more complex derivatives and a subject of interest for its intrinsic biological potential, such as its activity as a human adenosine A3 receptor antagonist.[1] Accurate spectroscopic characterization is the foundational step in the quality control, structural confirmation, and further development of such compounds.

Molecular Structure and Key Spectroscopic Features